

Application Note: Mass Spectrometry-Based Analysis of Quercetin

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Compound of Interest		
Compound Name:	Petalosa	
Cat. No.:	B1246831	Get Quote

1. Introduction

Quercetin is a naturally occurring flavonoid found in a variety of fruits, vegetables, and grains. It is a potent antioxidant and has demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects. Accurate and sensitive quantification of Quercetin in various matrices such as plant extracts, biological fluids, and pharmaceutical formulations is crucial for understanding its bioavailability, metabolism, and therapeutic potential. This application note describes a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of Quercetin.

2. Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC). After extraction from the sample matrix, Quercetin is separated from other components on a C18 reversed-phase column. The analyte is then ionized using electrospray ionization (ESI) in negative ion mode and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The transition of the precursor ion (m/z 301.04) to specific product ions (e.g., m/z 151.00 and 178.99) allows for highly specific and sensitive quantification.

3. Quantitative Data Summary

The following tables summarize typical quantitative data obtained from LC-MS/MS analysis of Quercetin.



Table 1: Linearity and Sensitivity of Quercetin Detection

Parameter	Value
Linear Range	1 - 2000 ng/mL
Correlation Coefficient (r²)	> 0.998
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantification (LOQ)	1.0 ng/mL

Table 2: Precision and Accuracy of Quercetin Quantification in Human Plasma

Spiked Concentration (ng/mL)	Intra-day Precision (%RSD, n=5)	Inter-day Precision (%RSD, n=5)	Accuracy (%)
2.0	4.8	6.2	103.5
50.0	3.1	4.5	98.7
500.0	2.5	3.8	101.2
1500.0	1.9	2.7	99.4

RSD: Relative Standard Deviation

Experimental Protocols

- 1. Sample Preparation: Extraction of Quercetin from Human Plasma
- To 100 μ L of human plasma in a microcentrifuge tube, add 10 μ L of an internal standard solution (e.g., Kaempferol, 1 μ g/mL).
- Add 400 μL of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.



- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
- 2. LC-MS/MS Analysis
- Liquid Chromatography (LC) Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size)
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Gradient:
 - 0-1 min: 5% B
 - 1-8 min: 5% to 95% B
 - 8-10 min: 95% B
 - 10-10.1 min: 95% to 5% B
 - 10.1-12 min: 5% B
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 μL
 - Column Temperature: 40°C
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Negative



Capillary Voltage: -3.5 kV

Source Temperature: 150°C

o Desolvation Temperature: 400°C

Desolvation Gas Flow: 800 L/hr

Cone Gas Flow: 50 L/hr

MRM Transitions:

- Quercetin: Precursor > Product 1, Product 2 (e.g., 301.04 > 151.00, 301.04 > 178.99)
- Internal Standard (Kaempferol): Precursor > Product (e.g., 285.04 > 93.00)

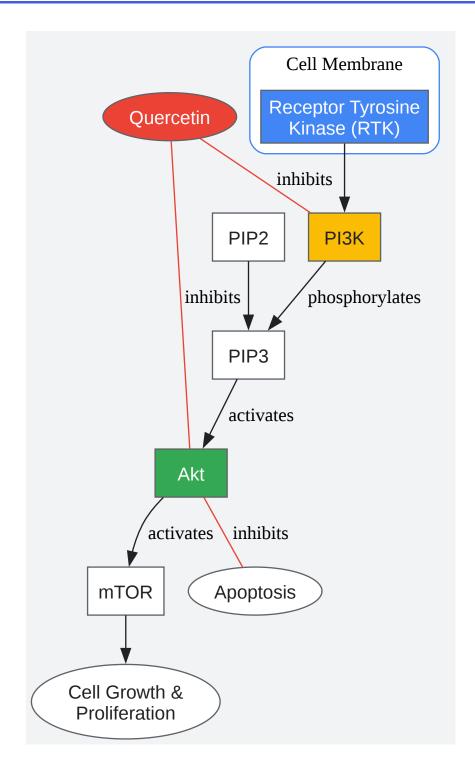
Visualizations



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Caption: Experimental workflow for the LC-MS/MS analysis of Quercetin.





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